1-Iodo-1H,1H-perfluorohexane (CAS 335-50-2) is a specialized fluorinated alkylating agent characterized by a five-carbon perfluoroalkyl chain attached to an iodomethyl group (C5F11CH2I). Unlike fully fluorinated analogs (e.g., C6F13I) which resist standard SN2 attack, the presence of a single methylene spacer alters the electronic environment of the carbon-iodine bond, enabling direct ionic nucleophilic substitution [1]. In industrial and laboratory procurement, this compound is sourced as a specific building block for the synthesis of fluorinated surfactants, hypervalent iodine reagents, and lipophilic pharmaceutical intermediates where beta-elimination side reactions must be structurally prevented [2].
Buyers seeking a six-carbon fluorinated iodide often mistakenly consider perfluorohexyl iodide (C6F13I) or 1H,1H,2H,2H-perfluorohexyl iodide (C4F9CH2CH2I) as interchangeable substitutes. However, generic substitution fails in process chemistry due to divergent reactivity profiles. Perfluorohexyl iodide lacks a hydrocarbon spacer, making its C-I bond inert to standard SN2 nucleophiles and forcing reliance on radical or organometallic conditions [1]. Conversely, the ethylene-spaced analog (C4F9CH2CH2I) possesses beta-hydrogens, making it highly susceptible to base-promoted E2 dehydrohalogenation, which degrades yields by forming terminal alkenes during alkylation [2]. 1-Iodo-1H,1H-perfluorohexane provides the exact structural solution: an active SN2 center with zero risk of beta-elimination.
When reacting with basic nucleophiles, the two-carbon spaced analog (C4F9CH2CH2I) undergoes competitive E2 elimination due to the acidic beta-hydrogens adjacent to the perfluoroalkyl group, resulting in significant yield loss to the corresponding alkene. Because 1-Iodo-1H,1H-perfluorohexane (C5F11CH2I) possesses only alpha-hydrogens, the E2 elimination pathway is structurally impossible [1]. This forces the reaction entirely down the SN2 pathway, maximizing the yield of the desired alkylated product.
| Evidence Dimension | Dehydrohalogenation (E2) Susceptibility |
| Target Compound Data | 0% elimination (structurally precluded due to lack of beta-hydrogens) |
| Comparator Or Baseline | C4F9CH2CH2I (1H,1H,2H,2H-perfluorohexyl iodide): High competitive elimination to C4F9CH=CH2 |
| Quantified Difference | Complete elimination of the E2 byproduct pathway |
| Conditions | Basic nucleophilic substitution (SN2) conditions (e.g., NaH, K2CO3, alkoxides) |
Prevents severe yield losses and complex chromatographic separations in the industrial scale-up of fluorinated ethers and amines.
The direct attachment of iodine to a CF2 group in perfluorohexyl iodide (C6F13I) creates immense steric and electronic hindrance, effectively shutting down standard SN2 backside attack. In contrast, the methylene spacer in 1-Iodo-1H,1H-perfluorohexane insulates the leaving group from the extreme electron-withdrawing effect of the fluorous tail [1]. This allows for rapid SN2 couplings without the need for UV irradiation, radical initiators, or transition-metal catalysts required by fully fluorinated iodides.
| Evidence Dimension | SN2 Reaction Viability |
| Target Compound Data | Proceeds under standard mild ionic conditions |
| Comparator Or Baseline | C6F13I (Perfluorohexyl iodide): Inert to SN2; requires radical (SRN1) or transition-metal activation |
| Quantified Difference | Enables ionic SN2 pathways vs strictly radical/organometallic pathways |
| Conditions | Standard nucleophilic alkylation with heteroatom nucleophiles (N, O, S) |
Enables process chemists to utilize standard, scalable ionic reactor conditions rather than specialized radical-compatible infrastructure.
The choice of fluorinated iodide directly dictates the chemical stability of the resulting product. Alkylating an alcohol or amine with C6F13I yields a perfluoroalkyl ether (-O-CF2-) or amine (-N-CF2-), which are chemically unstable and rapidly hydrolyze to carboxylic acids or amides. Utilizing 1-Iodo-1H,1H-perfluorohexane generates a -O-CH2-CF2- linkage, which exhibits the robust hydrolytic stability of a standard aliphatic ether while retaining the desired fluorous properties [1].
| Evidence Dimension | Conjugate Hydrolytic Stability |
| Target Compound Data | -CH2-Rf linkage: Highly stable to aqueous hydrolysis |
| Comparator Or Baseline | C6F13I (Perfluorohexyl iodide): Forms -CF2-Rf linkages that rapidly hydrolyze |
| Quantified Difference | Orders of magnitude increase in conjugate half-life in aqueous media |
| Conditions | Aqueous media at varying pH (downstream product stability) |
Ensures that the synthesized fluorinated surfactants, ligands, or APIs remain stable during long-term storage and application.
1-Iodo-1H,1H-perfluoroalkanes are uniquely suited for oxidation to hypervalent iodine(III) species, such as (1H,1H-perfluoroalkyl)phenyliodonium triflates. The methylene spacer stabilizes the resulting iodonium salt, allowing it to act as a highly efficient electrophilic fluoroalkylating agent for late-stage functionalization of arenes and heteroarenes [1]. Direct perfluoroalkyl iodides form different, often less stable or differently reactive hypervalent species.
| Evidence Dimension | Hypervalent Iodine(III) Reagent Stability |
| Target Compound Data | Forms stable, isolable (1H,1H-perfluoroalkyl)aryliodonium salts |
| Comparator Or Baseline | C6F13I (Perfluorohexyl iodide): Forms less stable or structurally divergent iodonium species |
| Quantified Difference | Enables isolation and storage of the electrophilic transfer reagent |
| Conditions | Oxidation with peracetic acid/triflic acid followed by arene coupling |
Critical for reagent manufacturers producing stable electrophilic transfer agents for medicinal chemistry.
Due to its complete resistance to beta-elimination, 1-Iodo-1H,1H-perfluorohexane is the optimal precursor for synthesizing fluorinated ethers, thioethers, and amines. It ensures near-quantitative yields during the alkylation of hydrophilic headgroups, making it highly valuable for producing specialty surfactants, anti-fouling coatings, and functionalized polymers where yield loss to alkene byproducts is unacceptable [1].
The compound is a premier starting material for the generation of (1H,1H-perfluoroalkyl)aryliodonium triflates. These hypervalent iodine reagents are heavily utilized by pharmaceutical researchers to selectively append the -CH2C5F11 lipophilic tag onto complex APIs and heteroarenes via mild, transition-metal-free electrophilic aromatic substitution[2].
In the design of fluorous-phase extraction tags or robust fluorinated ligands, the mono-methylene spacer provided by this compound ensures that the attachment point (e.g., an ether or amine linkage) remains completely stable against hydrolysis in aqueous or biological media, a critical advantage over direct perfluoroalkylation [3].